(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
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Overview
Description
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydrobenzoic acid structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid often involves biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the aromatic ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.
Scientific Research Applications
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in various biological pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other industrial materials
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share a similar chiral structure and are used in similar applications, such as in the synthesis of pharmaceuticals.
(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid: This compound has a similar dihydroxy structure and is studied for its potential therapeutic applications.
Uniqueness
(2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid is unique due to its specific chiral configuration and the presence of two hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.
Properties
CAS No. |
176487-06-2 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(5S,6S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
INCSWYKICIYAHB-WDSKDSINSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@H](C(=C1)C(=O)O)O)O |
SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)O)O |
Synonyms |
1,3-Cyclohexadiene-1-carboxylicacid,5,6-dihydroxy-,(5S,6S)-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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